molecular formula C14H16N2O2 B14861515 Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B14861515
M. Wt: 244.29 g/mol
InChI Key: UYIBEQFORLECGY-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Amberlyst-70 have been employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

  • Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 1-ethyl-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-3-16-13(11-8-6-5-7-9-11)10-12(15-16)14(17)18-4-2/h5-10H,3-4H2,1-2H3

InChI Key

UYIBEQFORLECGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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